molecular formula C17H22ClNO2 B13767050 1-Naphthoic acid, 2-(diethylamino)ethyl ester, hydrochloride CAS No. 63979-15-7

1-Naphthoic acid, 2-(diethylamino)ethyl ester, hydrochloride

Cat. No.: B13767050
CAS No.: 63979-15-7
M. Wt: 307.8 g/mol
InChI Key: UXQSJMBMFDCPMM-UHFFFAOYSA-N
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Description

1-Naphthoic acid, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound with a complex structure. It is derived from 1-naphthoic acid and is often used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-naphthoic acid, 2-(diethylamino)ethyl ester, hydrochloride typically involves the esterification of 1-naphthoic acid with 2-(diethylamino)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The esterification process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-Naphthoic acid, 2-(diethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

1-Naphthoic acid, 2-(diethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-naphthoic acid, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthoic acid, ethyl ester: Similar in structure but lacks the diethylamino group.

    2-Naphthoic acid, 2-(diethylamino)ethyl ester, hydrochloride: An isomer with different positional arrangement.

    Dicyclomine hydrochloride: Shares the diethylaminoethyl ester group but has a different core structure.

Uniqueness

1-Naphthoic acid, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its specific ester and diethylamino groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

63979-15-7

Molecular Formula

C17H22ClNO2

Molecular Weight

307.8 g/mol

IUPAC Name

diethyl-[2-(naphthalene-1-carbonyloxy)ethyl]azanium;chloride

InChI

InChI=1S/C17H21NO2.ClH/c1-3-18(4-2)12-13-20-17(19)16-11-7-9-14-8-5-6-10-15(14)16;/h5-11H,3-4,12-13H2,1-2H3;1H

InChI Key

UXQSJMBMFDCPMM-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C1=CC=CC2=CC=CC=C21.[Cl-]

Origin of Product

United States

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